molecular formula C18H24FN3O2 B2743936 7-Fluoro-3-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one CAS No. 2415491-70-0

7-Fluoro-3-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2743936
CAS No.: 2415491-70-0
M. Wt: 333.407
InChI Key: LINFYCVMFMDRPX-UHFFFAOYSA-N
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Description

7-Fluoro-3-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone class. This compound is characterized by the presence of a fluorine atom at the 7th position, a piperidine ring substituted with a methoxyethyl group, and a quinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one typically involves multiple steps, including the formation of the quinazolinone core and subsequent functionalization. One common synthetic route involves the following steps:

    Formation of Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Piperidine Substitution: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazolinone intermediate.

    Methoxyethyl Group Addition: The methoxyethyl group can be added via alkylation reactions using reagents like methoxyethyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce or replace substituents on the quinazolinone core or piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl or hydroxyl groups, while reduction may produce quinazolinone derivatives with reduced functional groups.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including as an anti-inflammatory, analgesic, and neuroprotective agent.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-Fluoro-3-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

    DNA/RNA Interaction: Intercalating into DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    7-Fluoro-2-methylquinazolin-4-one: Lacks the piperidine and methoxyethyl groups, resulting in different biological activity.

    3-[[1-(2-Methoxyethyl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one: Lacks the fluorine atom, which may affect its chemical reactivity and biological properties.

    7-Fluoro-3-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one: Contains a hydroxyethyl group instead of a methoxyethyl group, potentially altering its solubility and pharmacokinetics.

Uniqueness

The presence of the fluorine atom, piperidine ring, and methoxyethyl group in 7-Fluoro-3-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one contributes to its unique chemical and biological properties. These structural features may enhance its stability, bioavailability, and interaction with specific molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

7-fluoro-3-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O2/c1-13-20-17-11-15(19)3-4-16(17)18(23)22(13)12-14-5-7-21(8-6-14)9-10-24-2/h3-4,11,14H,5-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINFYCVMFMDRPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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